Cas no 1022969-21-6 (7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Amino-3,4-dihydro-2h-benzo[f][1,4]oxazepin-5-one
- 7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One
- 7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One(WX603152)
- 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- AS-39688
- 1022969-21-6
- MFCD14705089
- CS-0038927
- SCHEMBL2060404
- DB-264034
- EN300-268743
- SB30231
- Z1255366808
- 7-amino-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- 7-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- FILSGOOINMONSL-UHFFFAOYSA-N
- F2189-0491
- XQB96921
- AKOS023598682
- 870-967-9
-
- MDL: MFCD14705089
- Inchi: InChI=1S/C9H10N2O2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12)
- InChI Key: FILSGOOINMONSL-UHFFFAOYSA-N
- SMILES: C1=C(C=C2C(=C1)OCCNC2=O)N
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 64.4Ų
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D960662-1g |
7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One |
1022969-21-6 | 95% | 1g |
$515 | 2024-06-06 | |
eNovation Chemicals LLC | D960662-100mg |
7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One |
1022969-21-6 | 95% | 100mg |
$175 | 2024-06-06 | |
Enamine | EN300-268743-2.5g |
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1022969-21-6 | 95.0% | 2.5g |
$702.0 | 2025-02-20 | |
abcr | AB455237-1 g |
7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one; . |
1022969-21-6 | 1g |
€684.50 | 2023-07-18 | ||
Life Chemicals | F2189-0491-1mg |
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1022969-21-6 | 90%+ | 1mg |
$81.0 | 2023-07-07 | |
Life Chemicals | F2189-0491-10mg |
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1022969-21-6 | 90%+ | 10mg |
$118.5 | 2023-07-07 | |
Life Chemicals | F2189-0491-75mg |
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1022969-21-6 | 90%+ | 75mg |
$312.0 | 2023-07-07 | |
TRC | A790323-50mg |
7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one |
1022969-21-6 | 50mg |
$ 190.00 | 2023-04-19 | ||
Life Chemicals | F2189-0491-25mg |
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1022969-21-6 | 90%+ | 25mg |
$163.5 | 2023-07-07 | |
Enamine | EN300-268743-0.25g |
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
1022969-21-6 | 95.0% | 0.25g |
$197.0 | 2025-02-20 |
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Related Literature
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
7-Amino-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-5-One: A Comprehensive Overview
The compound with CAS No. 1022969-21-6, known as 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, is a structurally unique and biologically significant molecule that has garnered attention in the fields of pharmacology and organic chemistry. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds characterized by a fused benzene ring and a seven-membered ring containing nitrogen and oxygen atoms. The benzoxazepine core is a versatile scaffold that has been extensively studied for its potential in drug discovery.
The 7-amino substitution in this compound plays a crucial role in its pharmacological properties. Amino groups are known to enhance solubility and bioavailability, making this compound a promising candidate for drug delivery systems. Recent studies have highlighted the ability of 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one to modulate various cellular pathways, particularly those involved in inflammation and oxidative stress. These findings suggest potential applications in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
One of the most intriguing aspects of this compound is its tetrahydro structure. The partial saturation of the benzoxazepine ring introduces rigidity and stability to the molecule while maintaining its flexibility for interactions with biological targets. This structural feature has been exploited in medicinal chemistry to design analogs with improved potency and selectivity. For instance, researchers have reported that the tetrahydrobenzoxazepinone framework can be modified to enhance binding affinity to specific receptors or enzymes.
Recent advancements in synthetic chemistry have also contributed to the understanding of 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. Novel synthesis routes have been developed to streamline the production of this compound and its derivatives. These methods often involve multi-component reactions or catalytic processes that minimize waste and improve efficiency. Such innovations are critical for scaling up production to meet the demands of preclinical and clinical studies.
In terms of biological activity, 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has shown remarkable anti-inflammatory properties in vitro and in vivo models. Studies conducted on animal models have demonstrated its ability to reduce cytokine production and inhibit pro-inflammatory signaling pathways such as NF-kB and MAPK. These results underscore its potential as a therapeutic agent for inflammatory diseases like arthritis and dermatitis.
Moreover, the compound exhibits antioxidant activity by neutralizing reactive oxygen species (ROS) and upregulating antioxidant defense mechanisms. This dual anti-inflammatory and antioxidant profile makes it a compelling candidate for addressing oxidative stress-related pathologies such as Alzheimer's disease and age-related macular degeneration.
Another area of active research is the exploration of 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as a radiosensitizer or chemosensitizer in cancer therapy. Preclinical data indicate that this compound can enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to apoptosis while protecting normal cells from oxidative damage.
The structural versatility of benzoxazepines also allows for functionalization at various positions on the ring system. For example, substitution at position 7 with an amino group introduces hydrogen bonding capabilities that can improve drug-target interactions. This modification has been shown to significantly enhance bioavailability compared to other analogs lacking such functional groups.
In conclusion,7-amino-2,3,,4,,5-tetrahydro,,1,,4,-benzoxazepin,,5,-one represents a cutting-edge molecule with diverse therapeutic applications across multiple disease areas. Its unique structure combines stability with functional versatility
1022969-21-6 (7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one) Related Products
- 87-17-2(Salicylanilide)
- 92-73-9(N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide)
- 99-43-4(2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate)
- 50-86-2(N-Acetyl-4-aminosalicylic Acid)
- 86-19-1(naphthol as-sg practical grade)
- 92-74-0(Naphthol AS-PH)
- 92-77-3(Naphtol AS)
- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)
- 59-06-3(Ethopabate)
- 65-45-2(Salicylamide)
